molecular formula C24H29NO8S2 B561915 Colchicine Methanethiosulfonate CAS No. 1217821-52-7

Colchicine Methanethiosulfonate

Cat. No. B561915
M. Wt: 523.615
InChI Key: KZMCZFBQMMHSRF-KRWDZBQOSA-N
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Description

Colchicine is an alkaloid extracted from the Colchicum autumnale plant . It is used to prevent or treat attacks of gout and familial Mediterranean fever . It is also known for its anti-inflammatory and anti-cancer effects .


Synthesis Analysis

A near-complete biosynthetic pathway to colchicine has been discovered, which involves eight genes from Gloriosa superba for the biosynthesis of N-formyldemecolcine, a colchicine precursor . This pathway starts from the amino acids phenylalanine and tyrosine and involves 16 enzymes in total .


Molecular Structure Analysis

Colchicine has a molecular formula of C22H25NO6 and consists of three rings . It contains the characteristic tropolone ring and pharmacophore of colchicine .


Chemical Reactions Analysis

Colchicine disrupts cytoskeletal functions by inhibiting beta-tubulin polymerization into microtubules . This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . A non-canonical cytochrome P450 has been identified that catalyses the remarkable ring expansion reaction required to produce the distinct carbon scaffold of colchicine .

Scientific Research Applications

  • Colchicine is a long-used treatment for gout and is the choice treatment for familial Mediterranean fever and its associated complication, amyloidosis. It shows novel applications within oncology, immunology, cardiology, and dermatology, including the treatment of epidermolysis bullosa acquisita, leucocytoclastic vasculitis, and aphthous stomatitis (Dasgeb et al., 2018).

  • In cardiology, low-dose colchicine has been shown to significantly lower the risk of ischemic cardiovascular events after myocardial infarction compared to a placebo (Tardif et al., 2019).

  • Colchicine is recognized for treating acute flares of gouty arthritis, familial Mediterranean fever, Behçet's disease, and recurring pericarditis with effusion. However, its efficacy in treating many inflammatory disorders prone to fibrosis is mostly disappointing (Cocco et al., 2010).

  • The primary mechanism of action of colchicine is tubulin disruption, leading to the down-regulation of multiple inflammatory pathways and modulation of innate immunity. It also has anti-fibrotic activities and various effects on endothelial function. Colchicine's therapeutic use has extended beyond gouty arthritis and familial Mediterranean fever to conditions like osteoarthritis, pericarditis, and atherosclerosis (Leung et al., 2015).

  • In a study focused on cardiovascular disease, colchicine 0.5 mg/day in addition to statins and other standard secondary prevention therapies was found effective for the prevention of cardiovascular events in patients with stable coronary disease (Nidorf et al., 2013).

  • Colchicine's electrochemical behavior and its interaction with DNA have been studied, suggesting its potential in medicinal applications and pharmaceutical monitoring (Stanković et al., 2017).

Safety And Hazards

When handling Colchicine Methanethiosulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Colchicine has been used off-label to treat several other conditions, including hepatic cirrhosis, primary biliary cirrhosis, and pseudogout . Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine will lead to its potential use in a variety of conditions . The discovery of a near-complete colchicine biosynthetic pathway enables the engineered production of the tropolone-containing alkaloid N-formyldemecolcine from amino acid precursors .

properties

IUPAC Name

3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMCZFBQMMHSRF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652528
Record name S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colchicine Methanethiosulfonate

CAS RN

1217821-52-7
Record name S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
V Weiss, S Mackowiak, T Gatzenmeier, C Bräuchle… - Tailoring Properties of … - core.ac.uk
Nano-sized drug delivery systems such as multifunctional mesoporous silica nanoparticles (MSNs) encounter many challenges on their way towards selectively reaching their desired …
Number of citations: 4 core.ac.uk
V Weiss, C Argyo, AA Torrano, C Strobel… - Microporous and …, 2016 - Elsevier
Mesoporous silica nanoparticles (MSNs) attract increasing interest in the field of gene and drug delivery due to their versatile features as a multifunctional drug delivery platform. Here, …
Number of citations: 19 www.sciencedirect.com

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